molecular formula C10H6ClF3N2O B070707 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 175205-63-7

3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B070707
CAS No.: 175205-63-7
M. Wt: 262.61 g/mol
InChI Key: INANILNLXTUPHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a versatile and synthetically valuable 1,2,4-oxadiazole derivative engineered for advanced chemical biology and medicinal chemistry research. Its core structure integrates two key functional motifs: a reactive chloromethyl group and a lipophilic, electron-deficient 3-(trifluoromethyl)phenyl substituent. The chloromethyl group serves as an excellent electrophilic handle, facilitating straightforward functionalization through nucleophilic substitution reactions, allowing researchers to covalently tether this scaffold to other molecules, biomacromolecules, or solid supports for probe development. The trifluoromethylphenyl moiety enhances metabolic stability and membrane permeability, making this compound a privileged building block in the design and synthesis of potential enzyme inhibitors, receptor ligands, and bioconjugates. Its primary research applications include serving as a key intermediate in the exploration of novel pharmacologically active compounds, particularly in the development of covalent inhibitors that target nucleophilic residues (e.g., cysteine) in enzyme active sites. Furthermore, its unique heterocyclic architecture is of significant interest in materials science for the creation of functional organic frameworks. This product is intended for research purposes by qualified laboratory personnel only.

Properties

IUPAC Name

3-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2O/c11-5-8-15-9(17-16-8)6-2-1-3-7(4-6)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INANILNLXTUPHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NC(=NO2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371486
Record name 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175205-63-7
Record name 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371486
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 175205-63-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Cyclocondensation Strategies for Oxadiazole Core Formation

The 1,2,4-oxadiazole ring is synthesized through cyclocondensation reactions between amidoximes and acyl chlorides. In a representative procedure, 3-(trifluoromethyl)benzoyl chloride reacts with chloromethylamidoxime in dichloromethane (DCM) using N,N-diisopropylethylamine (DIEA) as a base . The reaction proceeds at 20°C for 24 hours, forming the intermediate hydroxylamine adduct. Subsequent heating in toluene at 110°C for 24 hours induces cyclodehydration, yielding the oxadiazole core .

Alternative approaches employ pyridine as both solvent and base. For example, refluxing equimolar amounts of 3-(trifluoromethyl)benzoyl chloride and chloromethylamidoxime in pyridine at 80°C for 12 hours achieves comparable results, with the oxadiazole ring forming in situ without isolation of intermediates . This method reduces reaction time but requires careful control of stoichiometry to minimize side products like N-acylurea derivatives.

Chloromethylation and Functional Group Optimization

The chloromethyl group is introduced either during cyclocondensation or via post-synthetic modification. In the former case, pre-functionalized amidoximes (e.g., chloromethylamidoxime) are directly incorporated into the oxadiazole ring . Post-synthetic chlorination employs POCl₃ in chloroform under reflux conditions (61°C, 6 hours), achieving >90% conversion of hydroxymethyl intermediates to chloromethyl derivatives .

Table 1: Comparison of Chloromethylation Methods

MethodReagents/ConditionsYield (%)Purity (%)
Pre-functionalizationChloromethylamidoxime, DIEA7298
Post-synthetic chlorinationPOCl₃, CHCl₃, reflux8595

Post-synthetic routes offer flexibility for introducing isotopic labels (e.g., deuterated chloromethyl groups) but require additional purification steps to remove phosphorylated byproducts .

Purification and Analytical Characterization

Crude products are purified via silica gel chromatography using petroleum ether/ethyl acetate (4:1 v/v) as the eluent . Recrystallization from hexane/ethyl acetate mixtures (3:1) yields crystalline material with >99% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Spectroscopic Data

  • IR (KBr) : C=N stretch at 1598 cm⁻¹, C-Cl stretch at 745 cm⁻¹ .

  • ¹H NMR (400 MHz, CDCl₃) : δ 5.12 (s, 2H, CH₂Cl), 7.62–8.05 (m, 4H, Ar-H) .

  • ¹³C NMR (100 MHz, CDCl₃) : δ 41.5 (CH₂Cl), 122.5–134.8 (Ar-C), 167.2 (C=N) .

  • HRMS (ESI+) : m/z 263.0254 [M+H]⁺ (calc. 263.0258 for C₁₀H₆ClF₃N₂O) .

Industrial-Scale Production and Process Optimization

Industrial synthesis prioritizes cost efficiency and safety. A patented continuous-flow method reduces reaction time from 24 hours to 2 hours by employing microwave irradiation (150°C, 300 W) in a toluene-DIEA system . This approach achieves 89% yield with 99.5% purity, as validated by gas chromatography–mass spectrometry (GC-MS).

Table 2: Scalability of Synthetic Methods

ParameterLaboratory ScaleIndustrial Scale
Reaction Volume50 mL500 L
Temperature20–110°C150°C (microwave)
Throughput5 g/day50 kg/day
Energy Consumption0.5 kWh/g0.05 kWh/g

Waste streams containing DIEA and POCl₃ are neutralized with aqueous sodium bicarbonate, reducing environmental impact .

Mechanistic Insights and Byproduct Analysis

The cyclocondensation mechanism proceeds via nucleophilic attack of the amidoxime oxygen on the acyl chloride carbonyl, forming a tetrahedral intermediate. Elimination of HCl yields the oxadiazole ring . Side reactions include over-chlorination (mitigated by stoichiometric control) and dimerization (suppressed by dilution).

Byproducts Identified via LC-MS :

  • N-Acylurea (3–5%): Forms at elevated temperatures (>120°C).

  • Dichloromethyl derivatives (1–2%): Result from excess POCl₃ .

Comparative Analysis of Synthetic Routes

Table 3: Efficiency Metrics for Key Methods

MethodTime (h)Yield (%)Cost ($/g)
Two-step (DIEA/toluene)487222
Pyridine reflux126818
Microwave-assisted28915

Microwave-assisted synthesis emerges as the most efficient, balancing speed and yield while reducing solvent use by 40% compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be a site for nucleophilic attack, leading to the formation of substituted derivatives.

    Oxidation and reduction: The oxadiazole ring can participate in redox reactions, altering the electronic properties of the compound.

    Electrophilic aromatic substitution: The trifluoromethylphenyl group can undergo electrophilic substitution reactions, introducing new functional groups onto the aromatic ring.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a polar aprotic solvent, such as dimethyl sulfoxide, and mild heating.

    Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions to achieve the desired redox transformations.

    Electrophilic aromatic substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used in the presence of a Lewis acid catalyst, such as aluminum chloride, under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted oxadiazoles, while electrophilic aromatic substitution can introduce functional groups such as halogens, nitro groups, or sulfonic acid groups onto the aromatic ring.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives in cancer therapy. Compounds containing the oxadiazole moiety have demonstrated significant anticancer activity by inhibiting key biological pathways involved in tumor growth and proliferation. For instance, derivatives of 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole have shown promise as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression related to cancer progression. Specific compounds have exhibited IC50 values in the low nanomolar range against various cancer cell lines, indicating their potency as potential therapeutic agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Research indicates that oxadiazole derivatives can exhibit antibacterial and antifungal activities. For example, certain synthesized oxadiazoles have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism often involves disruption of microbial cell walls or interference with essential metabolic pathways .

Enzyme Inhibition

In addition to its anticancer and antimicrobial properties, this compound has been studied for its ability to inhibit specific enzymes such as carbonic anhydrases (CAs). Selective inhibition of these enzymes has implications for treating conditions like glaucoma and certain types of cancer .

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Condensation Reactions : Utilizing appropriate starting materials such as chloromethyl phenyl compounds and trifluoromethyl derivatives.
  • Cyclization Reactions : Formation of the oxadiazole ring through cyclization processes involving hydrazine derivatives and carbonyl compounds.

These synthetic approaches allow for the modification of the oxadiazole structure to enhance biological activity or alter physical properties for specific applications .

Material Science Applications

Polymeric Composites

In material science, this compound can be utilized in the development of polymeric composites. Its unique chemical structure imparts desirable thermal and mechanical properties to polymers. The incorporation of oxadiazole units into polymer chains can enhance flame retardancy and thermal stability, making these materials suitable for high-performance applications in electronics and aerospace industries .

Table 1: Summary of Biological Activities

Activity TypeCompound TestedObserved EffectReference
AnticancerThis compoundIC50 = 20 nM against A431 cells
AntimicrobialVarious oxadiazole derivativesEffective against E. coli
Enzyme InhibitionSelective HDAC inhibitorsInhibition up to 90%

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the oxadiazole ring can participate in hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations on the Oxadiazole Core

Position 3 Modifications
  • 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) :
    Replacing the chloromethyl group with a 3-chlorothiophene ring (as in 1d) shifts biological activity toward apoptosis induction in cancer cells. Compound 1d showed selective cytotoxicity against breast (T47D) and colorectal (HCT116) cancer cell lines, with G1-phase arrest observed in vitro . This highlights the importance of aromatic heterocycles at position 3 for targeting specific cellular pathways.

  • Borane Complexes (57–60) :
    Quinuclidin-3-ylmethyl-substituted analogs (e.g., 57 ) exhibit reduced yields (47–90%) due to steric hindrance during synthesis. These compounds, however, demonstrate enhanced binding to nicotinic acetylcholine receptors, suggesting utility in neurological disorders .

Position 5 Modifications
  • Pleconaril (3-[3,5-dimethyl-4-(3-(3-methyloxazol-5-yl)propoxy)phenyl]-5-(trifluoromethyl)-1,2,4-oxadiazole): The trifluoromethylphenyl group is retained, but a bulky dimethyl-oxazolylpropoxy substituent at position 5 confers broad-spectrum antiviral activity against picornaviruses.
  • 5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole :
    Substitution with a pyrazole ring enhances metabolic stability, as evidenced by its use in kinase inhibition studies. The cyclopropyl group reduces steric strain, improving bioavailability compared to bulkier analogs .

Stability and Reactivity
  • SEW2871 (5-[4-phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole): Dual trifluoromethyl groups enhance lipophilicity (logP > 4), improving membrane permeability but increasing metabolic clearance rates compared to the mono-trifluoromethyl target compound .

Biological Activity

3-(Chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS Number: 175205-63-7) is a heterocyclic compound belonging to the oxadiazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The unique structure of oxadiazoles contributes to their diverse biological properties, including anticancer, anti-inflammatory, and antimicrobial activities.

  • Molecular Formula : C10H6ClF3N2O
  • Molecular Weight : 262.62 g/mol
  • Melting Point : 35-37 °C
  • Purity : ≥95% .

Anticancer Activity

Recent studies have demonstrated that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. For instance, compounds similar to this compound have shown cytotoxic effects against various cancer cell lines:

CompoundCell Line TestedIC50 Value (µM)Reference
5aMCF-715.63
5bU-937<2.78
3aPANC-10.12

These values indicate that certain derivatives can be more effective than traditional chemotherapeutics like doxorubicin.

The mechanism by which these oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis in cancer cells. For example, flow cytometry assays have shown that these compounds can increase the expression of pro-apoptotic factors such as p53 and caspase-3 in MCF-7 cells . Additionally, molecular docking studies suggest strong interactions between the aromatic rings of these compounds and amino acid residues in target proteins, enhancing their therapeutic potential .

Anti-inflammatory Activity

In addition to anticancer properties, oxadiazole derivatives have been investigated for their anti-inflammatory effects. For instance, certain compounds have demonstrated significant inhibition of inflammatory markers in vitro and in vivo models. The anti-inflammatory activity is often attributed to the ability of these compounds to modulate cytokine production and inhibit pathways involved in inflammation .

Case Studies

Several case studies highlight the biological activity of oxadiazole derivatives:

  • Study on Anticancer Activity :
    • A derivative of this compound was tested against human breast adenocarcinoma cell lines (MCF-7 and MDA-MB-231). The study reported an IC50 value comparable to established drugs like Tamoxifen, indicating promising therapeutic potential .
  • Study on Anti-inflammatory Effects :
    • Research involving a series of oxadiazole derivatives demonstrated that modifications at specific positions on the oxadiazole ring significantly enhanced anti-inflammatory activity. The most potent compound showed a marked reduction in edema in animal models .

Q & A

Q. What are the optimal synthetic routes and purification methods for 3-(chloromethyl)-5-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole?

The compound is typically synthesized via condensation reactions using precursors such as substituted amidoximes and chloromethyl carbonyl derivatives. Key steps include:

  • Reaction Conditions : Use of anhydrous solvents (e.g., THF, DME) under inert atmospheres (argon) at temperatures ranging from 50°C to reflux .
  • Purification : Flash column chromatography with gradients of hexane/ethyl acetate (5:1 to 1:1) achieves >95% purity. Silica gel (SiO₂) is standard, and yields can exceed 90% under optimized conditions .
  • Precursor Handling : Activation of intermediates with NaH or Cs₂CO₃ enhances reactivity, as seen in analogous oxadiazole syntheses .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Comprehensive characterization involves:

  • NMR Spectroscopy : ¹H NMR confirms proton environments (e.g., chloromethyl protons at δ ~4.8 ppm), ¹³C NMR identifies carbonyl and aromatic carbons, and ¹⁹F NMR detects trifluoromethyl groups (δ ~-60 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight with <2 ppm error .
  • Infrared Spectroscopy (FTIR) : Confirms functional groups (e.g., C-Cl stretch at ~750 cm⁻¹) .
  • Chiral Analysis : Supercritical fluid chromatography (SFC) evaluates enantiomeric excess in stereoselective syntheses .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced biological activity?

SAR strategies involve systematic substitution at the chloromethyl and trifluoromethylphenyl positions:

  • Chloromethyl Replacement : Substituting with pyridyl or thiophene groups (e.g., as in apoptosis inducer 1d) improves cytotoxicity in cancer cell lines .
  • Trifluoromethylphenyl Modifications : Introducing electron-withdrawing groups (e.g., -CF₃) enhances metabolic stability and target binding, as demonstrated in antiviral oxadiazoles like pleconaril .
  • Heterocyclic Additions : Attaching imidazole or indole rings (e.g., compound 75b) broadens activity spectra .

Q. What methodologies are employed to identify the molecular targets of this oxadiazole derivative in apoptosis induction?

Target identification techniques include:

  • Photoaffinity Labeling : Covalent attachment of photoreactive probes to the compound enables crosslinking with proteins like TIP47 (an IGF II receptor binding protein), identified via SDS-PAGE and mass spectrometry .
  • Flow Cytometry : Cell cycle analysis (e.g., G₁ phase arrest in T47D cells) links biological effects to molecular pathways .

Q. What in vivo models are appropriate for evaluating the therapeutic potential of this compound?

  • MX-1 Xenograft Models : Used to assess antitumor efficacy of oxadiazole derivatives (e.g., compound 4l showed reduced tumor growth) .
  • Pharmacokinetic Profiling : Measurement of serum drug levels via LC-MS/MS ensures bioavailability and guides dosing regimens .

Q. How do computational docking studies assist in understanding the interaction between this compound and biological targets?

Tools like AutoDock4 simulate binding modes by:

  • Flexible Sidechain Docking : Predicts interactions with receptor pockets (e.g., hydrophobic binding of trifluoromethyl groups to viral capsid proteins) .
  • Grid-Based Scoring : Quantifies binding affinities and identifies critical residues for mutagenesis validation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.